molecular formula C12H13NS B3104507 1-[3-(5-Methylthiophen-2-yl)phenyl]methanamine CAS No. 1483793-42-5

1-[3-(5-Methylthiophen-2-yl)phenyl]methanamine

Cat. No.: B3104507
CAS No.: 1483793-42-5
M. Wt: 203.31 g/mol
InChI Key: DWDHKHNYNUHZIC-UHFFFAOYSA-N
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Description

1-[3-(5-Methylthiophen-2-yl)phenyl]methanamine is an organic compound that belongs to the class of aromatic amines It features a thiophene ring substituted with a methyl group at the 5-position, attached to a phenyl ring, which is further connected to a methanamine group

Preparation Methods

The synthesis of 1-[3-(5-Methylthiophen-2-yl)phenyl]methanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through the cyclization of appropriate precursors, such as 2-bromo-5-methylthiophene.

    Coupling with Phenyl Ring: The thiophene ring is then coupled with a phenyl ring using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling.

    Introduction of Methanamine Group:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-[3-(5-Methylthiophen-2-yl)phenyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the amine group to an alkyl group.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[3-(5-Methylthiophen-2-yl)phenyl]methanamine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 1-[3-(5-Methylthiophen-2-yl)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-[3-(5-Methylthiophen-2-yl)phenyl]methanamine can be compared with other similar compounds, such as:

    1-[3-(2-Thienyl)phenyl]methanamine: Similar structure but with an unsubstituted thiophene ring.

    1-[3-(5-Methylfuran-2-yl)phenyl]methanamine: Contains a furan ring instead of a thiophene ring.

    1-[3-(5-Methylpyrrole-2-yl)phenyl]methanamine: Features a pyrrole ring instead of a thiophene ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiophene ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[3-(5-methylthiophen-2-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NS/c1-9-5-6-12(14-9)11-4-2-3-10(7-11)8-13/h2-7H,8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWDHKHNYNUHZIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=CC=CC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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